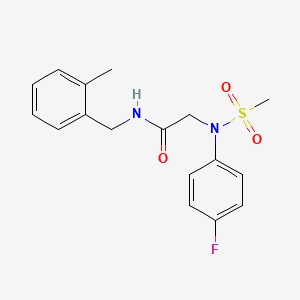![molecular formula C21H22N2O2 B3930133 11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930133.png)
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
説明
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as SR 141716A, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. In
作用機序
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 141716A acts as a competitive antagonist at the CB1 receptor, which is primarily found in the brain and central nervous system. It blocks the effects of endocannabinoids and THC, which normally activate the CB1 receptor. By blocking the CB1 receptor, this compound 141716A can modulate the effects of the endocannabinoid system, which plays a role in a variety of physiological processes.
Biochemical and Physiological Effects:
The endocannabinoid system is involved in a variety of physiological processes, including appetite regulation, pain modulation, and mood regulation. This compound 141716A can modulate the effects of the endocannabinoid system by blocking the CB1 receptor, which can lead to changes in these physiological processes. For example, this compound 141716A has been shown to reduce food intake and body weight in animal studies, indicating its potential as a treatment for obesity. It has also been shown to block the pain-relieving effects of endocannabinoids, suggesting its potential as an analgesic.
実験室実験の利点と制限
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 141716A has been extensively studied in laboratory experiments due to its potential therapeutic applications. One advantage of using this compound 141716A in laboratory experiments is that it can selectively block the effects of the CB1 receptor, allowing researchers to study the specific effects of the endocannabinoid system. However, one limitation of using this compound 141716A is that it can have off-target effects, as it may interact with other receptors in addition to the CB1 receptor.
将来の方向性
There are several potential future directions for research on 11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 141716A. One area of interest is its potential as a treatment for cannabis addiction, as it has been shown to block the effects of THC. Additionally, this compound 141716A may have potential as a treatment for obesity and pain management, as it has been shown to modulate the effects of the endocannabinoid system in these areas. Further research is needed to fully understand the potential therapeutic applications of this compound 141716A and to develop more selective and effective CB1 receptor antagonists.
科学的研究の応用
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 141716A has been extensively studied for its potential therapeutic applications in a variety of areas, including obesity, addiction, and pain management. It has been shown to block the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and may have potential as a treatment for cannabis addiction. Additionally, this compound 141716A has been shown to reduce food intake and body weight in animal studies, making it a potential treatment for obesity. It has also been studied for its potential analgesic effects, as it can block the pain-relieving effects of endocannabinoids.
特性
IUPAC Name |
6-(4-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-25-15-12-10-14(11-13-15)21-20-18(8-5-9-19(20)24)22-16-6-3-4-7-17(16)23-21/h3-4,6-7,10-13,21-23H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFCHBEGMRWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



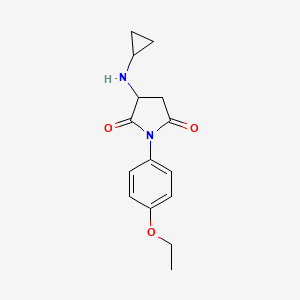
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930069.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B3930083.png)
![3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930090.png)
![ethyl 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3930091.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide](/img/structure/B3930104.png)

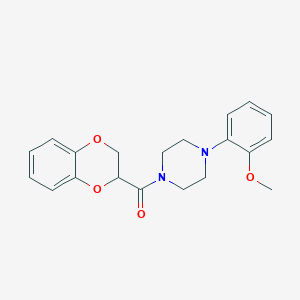
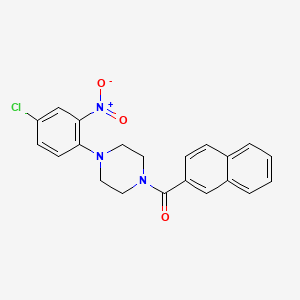
![10-propionyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930127.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3930137.png)
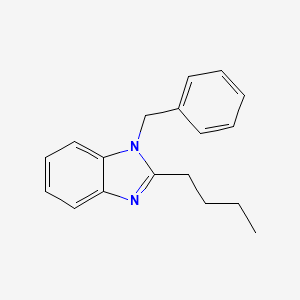
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)
